2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate
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Overview
Description
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate is a chemical compound with a unique structure that combines a pyridinium ion with a sulfanyl group and a dimethyl-oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with 3,3-dimethyl-2-oxobutyl sulfanyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide: A compound with a similar oxobutyl group but different core structure.
Butanal, 3,3-dimethyl-2-oxo-, hydrate (21): Another compound with a dimethyl-oxobutyl group but different functional groups and properties.
Uniqueness
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate is unique due to its combination of a pyridinium ion with a sulfanyl group and a dimethyl-oxobutyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)9(13)8-15-10-6-4-5-7-12(10)14/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJMDMBFNOYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=CC=CC=[N+]1[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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